molecular formula C9H17N3 B13164042 2-[(Pyrrolidin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine

2-[(Pyrrolidin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine

Katalognummer: B13164042
Molekulargewicht: 167.25 g/mol
InChI-Schlüssel: ZJZITGTXMIGUMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Pyrrolidin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine is a heterocyclic compound that features both pyrrolidine and tetrahydropyrimidine rings. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of nitrogen atoms in its structure makes it a versatile scaffold for the development of bioactive molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pyrrolidin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine typically involves the reaction of pyrrolidine with a suitable pyrimidine precursor. One common method involves the condensation of pyrrolidine with 2-chloropyrimidine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(Pyrrolidin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Wissenschaftliche Forschungsanwendungen

2-[(Pyrrolidin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[(Pyrrolidin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering their conformation and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-[(Pyrrolidin-1-yl)methyl]pyrimidine: Similar structure but lacks the tetrahydro component.

    2-[(Pyrrolidin-1-yl)methyl]-1,4,5,6-tetrahydropyridine: Similar structure but with a pyridine ring instead of pyrimidine.

    2-[(Pyrrolidin-1-yl)methyl]tetrahydrofuran: Similar structure but with a furan ring instead of pyrimidine.

Uniqueness

The uniqueness of 2-[(Pyrrolidin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine lies in its combination of pyrrolidine and tetrahydropyrimidine rings, which provides a distinct three-dimensional structure. This unique structure allows for specific interactions with biological targets, making it a valuable scaffold in drug discovery and development .

Eigenschaften

Molekularformel

C9H17N3

Molekulargewicht

167.25 g/mol

IUPAC-Name

2-(pyrrolidin-1-ylmethyl)-1,4,5,6-tetrahydropyrimidine

InChI

InChI=1S/C9H17N3/c1-2-7-12(6-1)8-9-10-4-3-5-11-9/h1-8H2,(H,10,11)

InChI-Schlüssel

ZJZITGTXMIGUMB-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)CC2=NCCCN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.